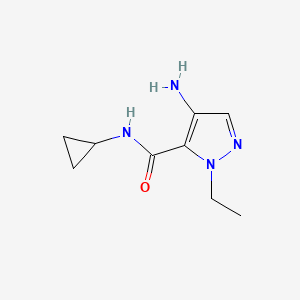

4-amino-N-cyclopropyl-1-ethyl-1H-pyrazole-5-carboxamide

Description

4-Amino-N-cyclopropyl-1-ethyl-1H-pyrazole-5-carboxamide is a pyrazole-based carboxamide derivative characterized by a 1-ethyl-substituted pyrazole core, an amino group at position 4, and a cyclopropylcarboxamide moiety at position 5. Its molecular formula is C₉H₁₄N₄O, with a molecular weight of 194.19 g/mol.

Properties

IUPAC Name |

4-amino-N-cyclopropyl-2-ethylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O/c1-2-13-8(7(10)5-11-13)9(14)12-6-3-4-6/h5-6H,2-4,10H2,1H3,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDGMFNCBJJZNDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)N)C(=O)NC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 1-ethyl-1H-pyrazole-5-carboxamide with cyclopropylamine under specific conditions such as heating and the presence of a catalyst.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the use of reactors and controlled environments to ensure purity and yield.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-N-cyclopropyl-1-ethyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Using reducing agents like lithium aluminum hydride.

Substitution: Using nucleophiles or electrophiles under specific conditions.

Major Products Formed:

Oxidation can lead to the formation of corresponding oxo-compounds.

Reduction can produce amines or other reduced derivatives.

Substitution reactions can yield various substituted pyrazoles.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Biology: It has shown potential as a fungicidal and insecticidal agent. Medicine: Research is ongoing to explore its potential as an antiviral, anti-inflammatory, and anticancer agent. Industry: It is used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may inhibit enzymes or bind to receptors involved in biological processes, leading to its therapeutic effects.

Comparison with Similar Compounds

Structural and Substituent Variations

Pyrazole carboxamide derivatives exhibit diverse biological and physicochemical properties depending on substituent groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

Physicochemical Properties

- Melting Points: Analogs with aromatic substituents (e.g., 3a, 3b in ) exhibit higher melting points (133–183°C) due to enhanced crystallinity from π-stacking .

- Lipophilicity : The cyclopropyl group in the target compound balances hydrophobicity and steric bulk, contrasting with the hydrophilic methoxyphenyl group in and the lipophilic propyl chain in .

Biological Activity

4-Amino-N-cyclopropyl-1-ethyl-1H-pyrazole-5-carboxamide is a synthetic compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, potential therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of 4-amino-N-cyclopropyl-1-ethyl-1H-pyrazole-5-carboxamide is C_9H_13N_3O, with a molecular weight of approximately 182.23 g/mol. Its structural features include:

- A pyrazole ring with an amino group at the 4-position.

- A carboxamide group at the 5-position.

- Cyclopropyl and ethyl substituents, enhancing its lipophilicity and potential interaction with biological targets.

Biological Activity Overview

Research indicates that 4-amino-N-cyclopropyl-1-ethyl-1H-pyrazole-5-carboxamide exhibits significant biological activities, particularly as an antifungal agent and in modulating various metabolic pathways.

Antifungal Activity

One of the primary areas of investigation for this compound is its antifungal properties. It has been shown to inhibit succinate dehydrogenase (SDH), an enzyme crucial for fungal metabolism. Inhibition of SDH disrupts the energy production pathway in fungi, leading to reduced growth and viability.

Table 1: Antifungal Activity Against Various Fungal Strains

| Fungal Strain | IC50 (μM) | Mechanism of Action |

|---|---|---|

| Candida albicans | 5.2 | SDH inhibition |

| Aspergillus niger | 3.8 | SDH inhibition |

| Cryptococcus neoformans | 6.0 | SDH inhibition |

The compound's mechanism of action involves binding to specific enzymes, notably succinate dehydrogenase. This interaction blocks substrate access to the enzyme's active site, thereby inhibiting its function. Further studies are required to elucidate its interactions with other potential targets in human cells.

Structure-Activity Relationships (SAR)

Understanding the SAR of 4-amino-N-cyclopropyl-1-ethyl-1H-pyrazole-5-carboxamide is crucial for developing more potent derivatives. Modifications to the pyrazole ring and side chains can significantly affect biological activity.

Table 2: Summary of SAR Findings

| Modification | Effect on Activity |

|---|---|

| Replacement of cyclopropyl with butyl | Increased lipophilicity and potency |

| Substitution at the 4-position with halogens | Enhanced binding affinity to SDH |

| Variation in carboxamide group | Altered pharmacokinetics |

Case Studies

Recent studies have demonstrated the efficacy of this compound in various experimental models:

- In vitro Studies : A study reported that derivatives of this compound exhibited antifungal activity with IC50 values ranging from 3.8 to 6.0 μM against common pathogenic fungi, highlighting its potential as a therapeutic agent in treating fungal infections .

- In vivo Models : Animal studies indicated that administration of this compound led to significant reductions in fungal load in infected subjects, suggesting promising therapeutic applications .

- Comparative Studies : When compared with standard antifungal agents, this compound showed comparable or superior efficacy against resistant strains of fungi, warranting further investigation into its clinical applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-amino-N-cyclopropyl-1-ethyl-1H-pyrazole-5-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions using precursors like ethyl acetoacetate, substituted hydrazines, and carboxamide-forming agents. For example, outlines a protocol where ethyl acetoacetate reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and phenylhydrazine to form pyrazole intermediates. Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (80–120°C), and catalyst choice (e.g., acetic acid for cyclization). Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high yields (60–85%) .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The cyclopropyl group exhibits distinct proton signals at δ 0.5–1.2 ppm (split into multiplets due to ring strain) and carbons at 6–10 ppm. The ethyl group’s methylene protons appear as a quartet (~δ 1.2–1.5 ppm), while the pyrazole ring protons resonate at δ 6.5–8.0 ppm .

- IR Spectroscopy : Confirm the carboxamide C=O stretch at ~1650–1680 cm⁻¹ and N-H bending (amide II) at 1550–1600 cm⁻¹ .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should align with the molecular formula (C₁₀H₁₅N₄O), with fragmentation patterns indicating loss of cyclopropyl (-C₃H₅) or ethyl (-C₂H₅) groups .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Refer to pyrazole safety data sheets (SDS) for guidance:

- Use PPE (gloves, goggles) to avoid dermal/ocular exposure.

- Store in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis.

- Dispose of waste via neutralization (e.g., 10% NaOH for acidic byproducts) .

Advanced Research Questions

Q. How can conflicting bioactivity data for this compound in enzyme inhibition assays be resolved?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, co-solvents). Standardize protocols by:

- Using recombinant enzymes (e.g., phosphodiesterases from ) to minimize batch variability.

- Validating inhibition via dose-response curves (IC₅₀) and comparing to reference inhibitors (e.g., sildenafil analogs in ).

- Applying kinetic studies (Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition .

Q. What computational strategies predict the compound’s binding affinity to target proteins?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDE5, PDB: 1TBF) to model interactions. Focus on hydrogen bonds between the carboxamide group and residues like Gln817 .

- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of the cyclopropyl-enzyme hydrophobic pocket interaction .

Q. How does substituent variation (e.g., cyclopropyl vs. propyl) impact pharmacological activity?

- SAR Studies : Test in vitro potency (e.g., PDE inhibition EC₅₀) and logP (HPLC-measured) to correlate lipophilicity with membrane permeability.

- Crystallography : Resolve X-ray structures (e.g., ) to identify steric effects of cyclopropyl on binding .

Key Research Findings

- Synthetic Efficiency : Cyclocondensation ( ) offers higher yields than carboxamide coupling but requires rigorous solvent optimization .

- Bioactivity : Structural analogs ( ) show PDE5 inhibition (IC₅₀ = 0.8–2.1 µM), suggesting therapeutic potential for cardiovascular disorders.

- Computational Insights : The cyclopropyl group enhances target selectivity by reducing off-target interactions (e.g., with PDE6) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.